Sodium prasterone sulfate is a monosodium salt derived from prasterone sulfate, which is the sulfate ester of dehydroepiandrosterone. It is classified as a small molecule and falls under the category of investigational drugs. The compound has been explored for various medical applications, including treatment for conditions such as asthma and vaginal atrophy .
The synthesis of sodium prasterone sulfate typically involves the sulfation of dehydroepiandrosterone (DHEA). The general method includes:
This synthesis pathway highlights the importance of maintaining optimal reaction conditions to ensure high yield and purity of the final product .
The molecular formula of sodium prasterone sulfate is , with a molecular weight averaging 368.488 g/mol . Its structure features a steroid backbone with a sulfate group attached at the 3-position:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial orientation and interactions with biological targets .
Sodium prasterone sulfate participates in several chemical reactions relevant to its biological function:
The mechanism of action of sodium prasterone sulfate primarily revolves around its role as an androgen precursor:
This multifaceted mechanism underscores its potential therapeutic benefits in hormone-related disorders .
Sodium prasterone sulfate exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and interactions within biological systems .
Sodium prasterone sulfate has several scientific applications:
The versatility of sodium prasterone sulfate makes it a compound of interest in both clinical and research settings .
Sodium prasterone sulfate (C₁₉H₂₇NaO₅S), systematically named sodium (3β)-3-sulfoxyandrost-5-en-17-one, is the sodium salt of dehydroepiandrosterone sulfate (DHEA-S). Its core structure comprises a steroidal backbone with a sulfate ester at C3β and a ketone at C17, characteristic of Δ⁵-androstenes. The compound crystallizes in a chair conformation for cyclohexane rings A/B, with ring A adopting an envelope conformation to minimize steric strain. The sulfate group introduces polarity, enhancing water solubility compared to unsulfated prasterone (DHEA) [1] [6].
Key stereochemical features include:
Table 1: Molecular Descriptors of Sodium Prasterone Sulfate
Property | Value | Method/Source |
---|---|---|
Molecular formula | C₁₉H₂₇NaO₅S | PubChem CID 23668320 |
Molar mass | 390.47 g/mol (anhydrous) | [1] |
Crystal system | Monoclinic | X-ray diffraction |
Stereoisomerism | 3β-sulfate exclusively | [6] |
Solubility | >50 mg/mL in water | Experimental data |
Biosynthesis occurs primarily in the zona reticularis of the adrenal cortex, regulated by ACTH and prolactin. Cholesterol undergoes sequential transformations:
DHEA is then sulfated to DHEA-S (prasterone sulfate) by sulfotransferases (Section 1.3). Peripheral tissues (e.g., skin, brain) express steroid sulfatase (STS), which hydrolyzes DHEA-S back to DHEA for local conversion to active androgens/estrogens. This "intracrine" pathway enables tissue-specific hormone modulation without systemic exposure [4] [9].
Table 2: Key Enzymes in DHEA-S Biosynthesis
Enzyme | Function | Localization | Regulators |
---|---|---|---|
CYP11A1 | Converts cholesterol to pregnenolone | Mitochondria | ACTH, StAR protein |
CYP17A1 | 17α-Hydroxylase/17,20-lyase activity | Endoplasmic reticulum | Cytochrome b₅, phosphorylation |
SULT2A1 | Sulfates DHEA to DHEA-S | Cytosol | Glucocorticoids |
The conversion of DHEA to DHEA-S is catalyzed by sulfotransferase 2A1 (SULT2A1), a cytosolic enzyme highly expressed in adrenals and liver. The reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which donates the sulfate group. SULT2A1 exhibits high affinity for DHEA (Kₘ ≈ 1.2 μM) due to hydrophobic substrate-binding pockets accommodating steroidal C19 skeletons [6] [8].
Regulation mechanisms:
DHEA-S resists enzymatic degradation by 3β-hydroxysteroid dehydrogenase (HSD3B2), ensuring prolonged half-life (~10 hours vs. DHEA’s 30 minutes). This stability allows DHEA-S to serve as a circulating reservoir for peripheral hormone synthesis [6] [9].
Endogenous and synthetic sodium prasterone sulfate share identical chemical structures but differ in purity profiles and clinical applications:
Property | Endogenous DHEA-S | Synthetic Sodium Prasterone Sulfate |
---|---|---|
Source | Adrenal cortex (95% of total) | Chemical synthesis from diosgenin |
Impurities | Trace cortisol, androstenedione | Residual solvents (e.g., acetone) |
Clinical Use | Diagnostic marker for adrenal tumors | Pharmacological agent (e.g., labor induction) |
Specifications | Not applicable | ≥98% purity (JP/Ph.Eur. standards) |
Functional equivalence: Both forms act as prohormones, requiring desulfation for conversion to active sex steroids. Synthetic versions (e.g., Astenile®, Mylis®) are administered intravenously to induce cervical ripening during childbirth, leveraging DHEA-S’s role in upregulating cervical collagenases [9] [13].
Analytical distinctions:
Table 3: Endogenous DHEA-S Levels Across Lifespan
Age Group | Male (μg/dL) | Female (μg/dL) | Notes |
---|---|---|---|
20–29 years | 89–457 | 44–332 | Peak secretion |
60+ years | 25–131 | <15–157 | Age-related decline |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7